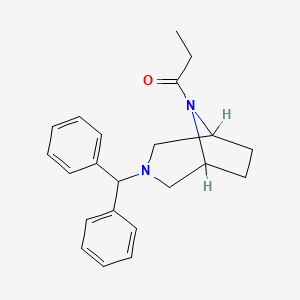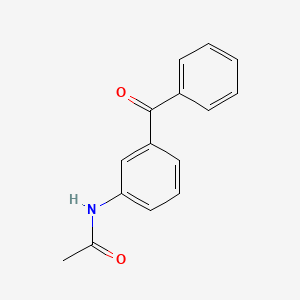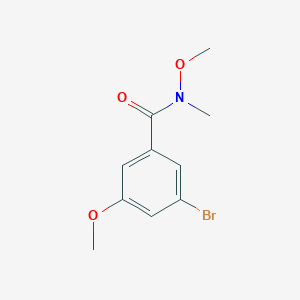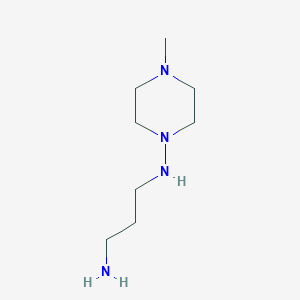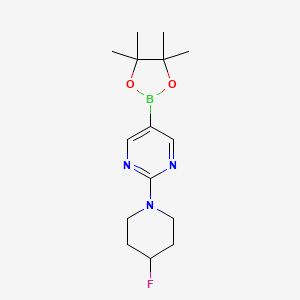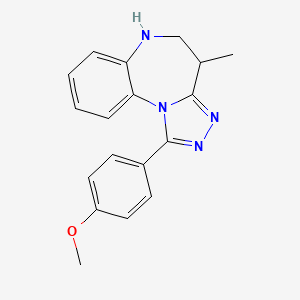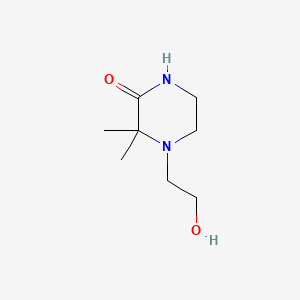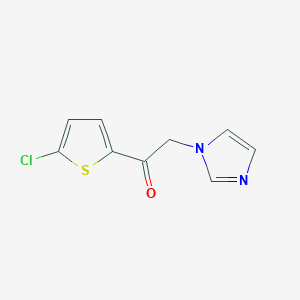
1-(5-Chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone is a chemical compound that features a thiophene ring substituted with a chlorine atom at the 5-position and an imidazole ring attached to an ethanone group
Méthodes De Préparation
The synthesis of 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-thiophene and imidazole as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an ethanone bridge between the thiophene and imidazole rings. This can be achieved through a series of steps including halogenation, nucleophilic substitution, and condensation reactions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, depending on its specific structure and functional groups
Comparaison Avec Des Composés Similaires
1-(5-Chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-chloro-2-thiophenecarboxaldehyde and 5-chloro-2-thiophen-2-yl-7,8-dihydroquinoline-6-carboxamides share structural similarities.
Uniqueness: The presence of both thiophene and imidazole rings in 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone provides unique electronic and steric properties that can influence its reactivity and biological activity
This comprehensive overview highlights the significance of 1-(5-chloro-thiophen-2-yl)-2-imidazol-1-yl-ethanone in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
27088-04-6 |
|---|---|
Formule moléculaire |
C9H7ClN2OS |
Poids moléculaire |
226.68 g/mol |
Nom IUPAC |
1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C9H7ClN2OS/c10-9-2-1-8(14-9)7(13)5-12-4-3-11-6-12/h1-4,6H,5H2 |
Clé InChI |
GPWSYLSQKVUENC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CC(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)
![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
